

Application Notes and Protocols: AZSMO-23 in Cardiac Safety Screening Assays

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Compound of Interest

Compound Name: AZSMO-23

Cat. No.: B1666512

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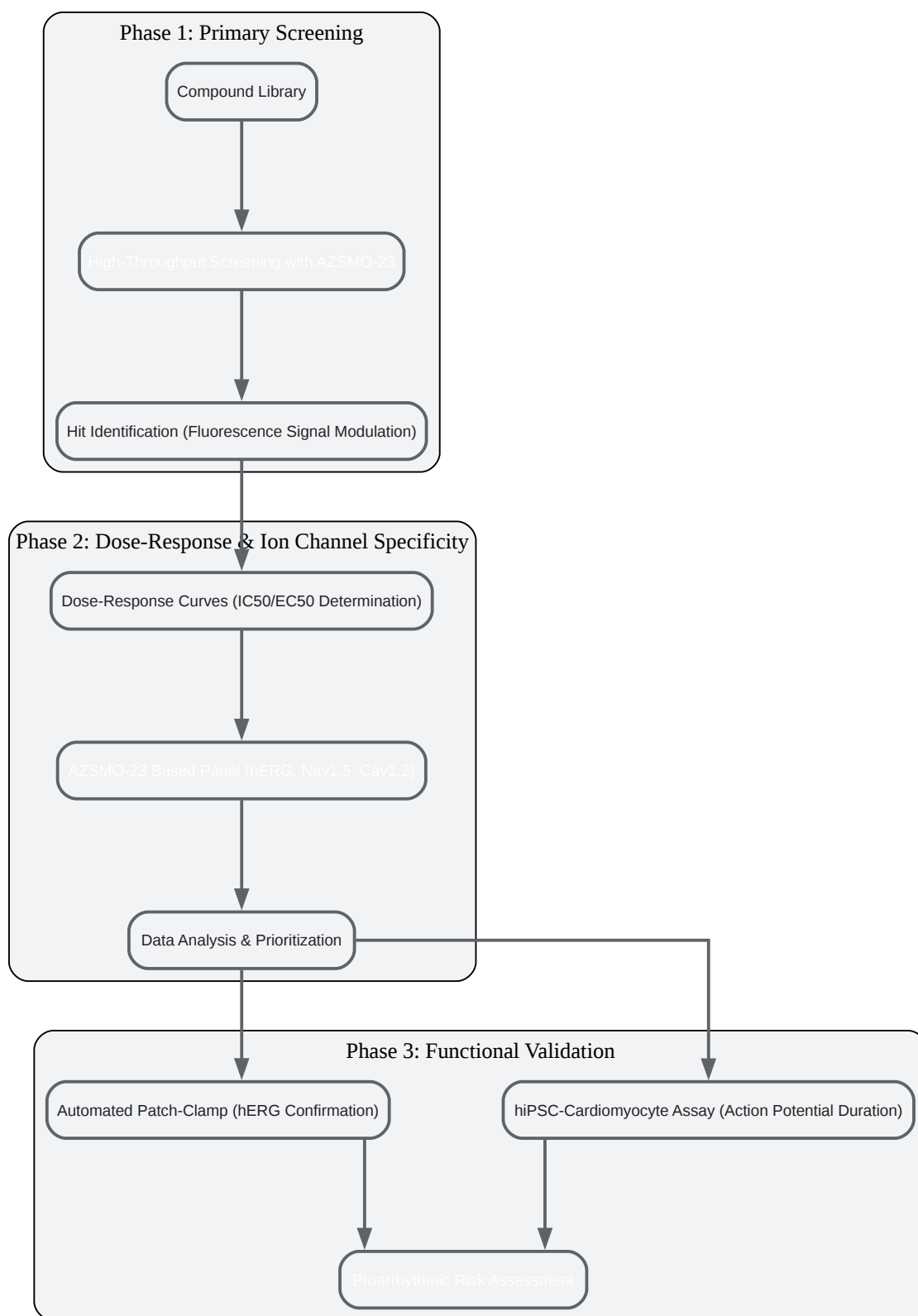
Introduction

The assessment of cardiovascular liability is a critical component of preclinical drug development. Unforeseen interactions with cardiac ion channels can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP). The human Ether-à-go-go-Related Gene (hERG) potassium channel, in particular, is a key antitarget, and its inhibition is a primary cause of drug-induced QT interval prolongation.

This document provides detailed application notes and protocols for the use of **AZSMO-23**, a novel fluorescent probe designed for high-throughput screening of compound effects on cardiac ion channels. **AZSMO-23** offers a sensitive and reliable method for early-stage identification of potential cardiotoxic liabilities, integrating seamlessly into modern cardiac safety screening paradigms like the Comprehensive in vitro Proarrhythmia Assay (CiPA).

Principle of Action

AZSMO-23 is a voltage-sensitive fluorescent probe that exhibits a significant change in fluorescence intensity upon binding to specific conformations of cardiac ion channels, including hERG, Nav1.5, and Cav1.2. Its mechanism allows for real-time monitoring of channel activity and modulation by test compounds in a high-throughput format. The workflow for utilizing **AZSMO-23** in a typical screening cascade is outlined below.



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Figure 1: AZSMO-23 Cardiac Safety Screening Workflow.

Experimental Protocols

High-Throughput Screening (HTS) for hERG Inhibition

This protocol describes a primary screen to identify compounds that inhibit the hERG channel using **AZSMO-23**.

Materials:

- HEK293 cells stably expressing the hERG channel
- **AZSMO-23** probe
- Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- Test compounds and positive control (e.g., E-4031)
- 384-well microplates
- Fluorescence plate reader

Protocol:

- **Cell Plating:** Seed hERG-expressing HEK293 cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
- **Compound Preparation:** Prepare a serial dilution of test compounds in assay buffer. Include a positive control (e.g., E-4031) and a vehicle control (e.g., 0.1% DMSO).
- **Loading with **AZSMO-23**:** Remove the cell culture medium and add 20 µL of **AZSMO-23** loading solution to each well. Incubate for 60 minutes at room temperature, protected from light.
- **Compound Addition:** Add 20 µL of the prepared compound dilutions to the respective wells.
- **Incubation:** Incubate the plate for 30 minutes at room temperature.
- **Fluorescence Reading:** Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for **AZSMO-23**.

Multi-Ion Channel Profiling

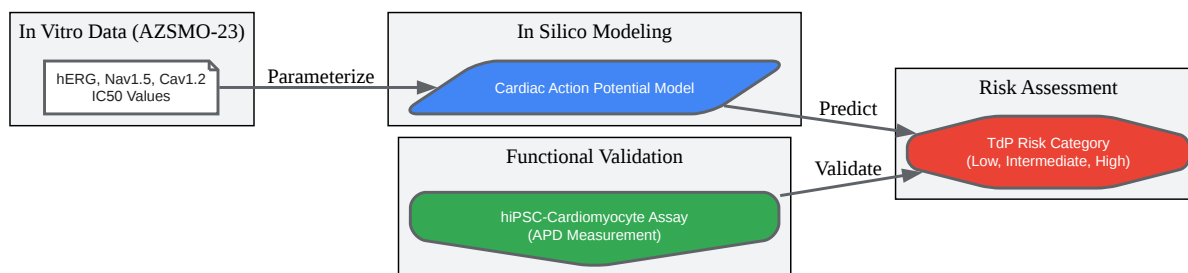
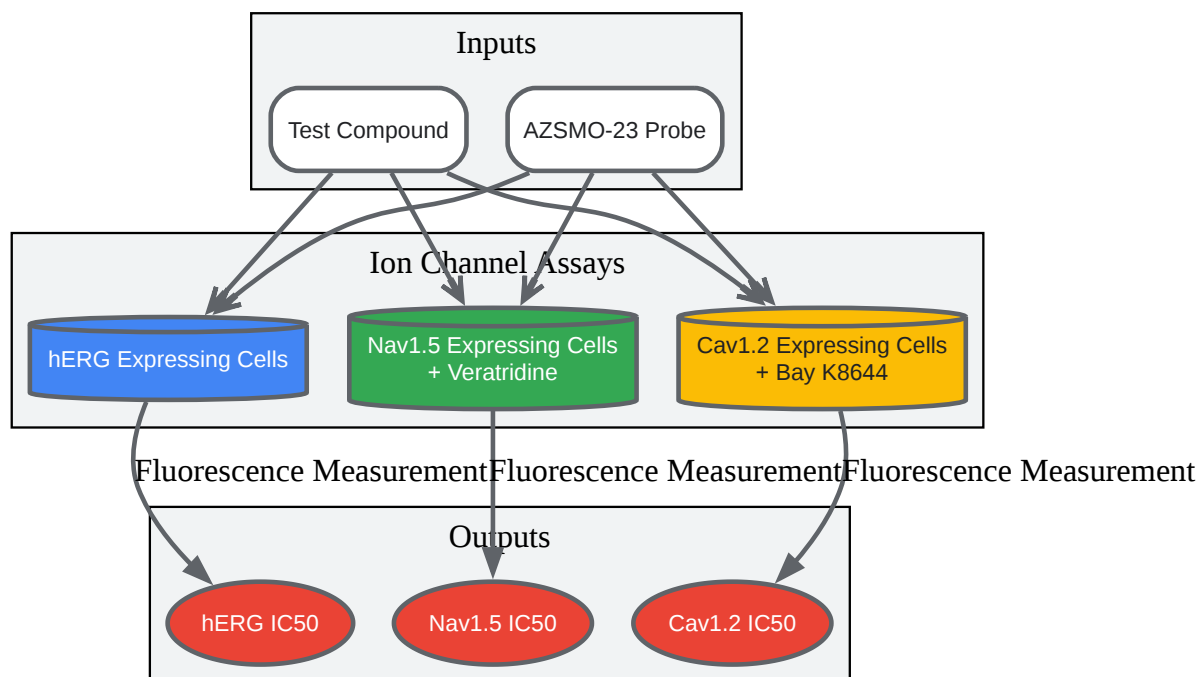
This protocol extends the use of **AZSMO-23** to assess compound activity against other key cardiac ion channels.

Materials:

- Cell lines stably expressing Nav1.5 and Cav1.2
- Channel-specific activators (e.g., veratridine for Nav1.5, Bay K8644 for Cav1.2)
- The same materials as in the hERG HTS protocol

Protocol:

- Follow the cell plating and **AZSMO-23** loading steps as described in section 3.1 for each cell line.
- Compound and Activator Addition:
 - For Nav1.5, add the test compound followed by a sub-maximal concentration of veratridine.
 - For Cav1.2, add the test compound followed by a sub-maximal concentration of Bay K8644.
- Incubate and measure fluorescence as previously described. The change in fluorescence in the presence of the activator and test compound indicates the compound's effect on the respective channel.



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